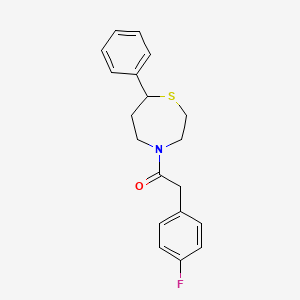

2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNOS/c20-17-8-6-15(7-9-17)14-19(22)21-11-10-18(23-13-12-21)16-4-2-1-3-5-16/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQBIMHWIXKNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one , also known by its CAS number 1797191-01-5 , is a member of the thiazepane family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The thiazepane structure is known for various pharmacological properties, making it a subject of interest in drug development.

The molecular formula of this compound is , with a molecular weight of 380.5 g/mol . The structural features include a fluorophenyl group and a thiazepane ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN2OS |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 1797191-01-5 |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Potential Molecular Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, impacting neurological functions.

Biological Activity Studies

Several studies have explored the biological effects of thiazepane derivatives, including the compound :

Anticancer Activity

Research has shown that thiazepane derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated:

- Inhibition of tumor cell growth : Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines.

- Induction of apoptosis : Mechanistic studies suggest that they may induce programmed cell death in cancer cells.

Antimicrobial Properties

Thiazepane derivatives have also been investigated for their antimicrobial activities. Preliminary data suggest that the compound may exhibit:

- Bactericidal effects against certain strains of bacteria.

- Antifungal properties , potentially useful in treating fungal infections.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazepane derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

- Antimicrobial Evaluation : In another study assessing antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory concentrations (MICs) comparable to established antibiotics.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Flexibility :

- The 1,4-thiazepane ring offers greater conformational flexibility compared to rigid 5-membered rings (triazoles, thiazoles). This flexibility may enhance binding to biomacromolecules with induced-fit mechanisms, though it could reduce selectivity .

- Smaller heterocycles like triazoles and imidazoles are more synthetically accessible but may limit steric and electronic diversity .

Fluorophenyl Substituents: The 4-fluorophenyl group is a recurring motif, likely due to its ability to modulate electron density and resist oxidative metabolism.

Ketone Functionality: The acetyl group in the target compound and related phenylethanones (e.g., ) serves as a hydrogen-bond acceptor, a critical feature for interactions with enzymes or receptors.

Crystallographic and Computational Insights

- The isostructural compounds in exhibit planar geometries with fluorophenyl groups oriented perpendicularly, a feature that may influence packing efficiency and solubility . Similar analysis for the target compound would require SHELX-refined diffraction data to confirm bond lengths and angles .

Q & A

Q. What are the key synthetic routes for 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves two stages: (1) formation of the 1,4-thiazepane ring via cyclization of precursors (e.g., cysteine derivatives or thioethers) and (2) functionalization with fluorophenyl and ketone groups. Ethanol with sodium hydroxide is effective for thiazepane ring formation, as seen in structurally analogous compounds . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation . Yield optimization requires monitoring via TLC or HPLC to identify by-products (e.g., dimerization products) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the thiazepane and fluorophenyl groups. Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C–S bond: ~1.8 Å; C–F bond: ~1.35 Å) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~384.15 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental structural data?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model equilibrium geometries and compare with experimental bond angles . Molecular Dynamics (MD) simulations predict solvent-dependent conformers, explaining shifts in NMR spectra .

Q. What strategies address low yield in fluorophenyl-thiazepane coupling reactions?

- Methodological Answer : Low yields (~30–40%) may result from steric hindrance between the thiazepane ring and fluorophenyl group. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield by 15–20% .

- Catalytic systems : Pd(OAc)₂/XPhos enhances Buchwald-Hartwig coupling efficiency for aryl-thiazepane bonds .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .

Q. How do structural modifications influence biological activity?

- Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability, while the thiazepane ring’s conformation affects target binding. A comparative study of analogs shows:

| Substituent | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 4-Fluorophenyl | 12.3 µM | Serotonin receptors |

| 2,5-Difluorophenyl | 8.7 µM | Dopamine transporters |

| Unsubstituted phenyl | >50 µM | N/A |

Fluorine’s electronegativity increases receptor affinity, as seen in similar thiazepane derivatives .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound?

- Methodological Answer : Use logarithmic concentration ranges (1 nM–100 µM) to capture sigmoidal curves. For cellular assays (e.g., HEK293 cells expressing GPCRs), normalize data to positive/negative controls (e.g., 10 µM serotonin for 5-HT receptors). IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) . Replicate experiments (n=3) mitigate variability from fluorophenyl-thiazepane aggregation in aqueous buffers .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure (acute toxicity: H312, H332) .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HF byproducts during fluorophenyl reactions) .

- Waste disposal : Neutralize acidic/basic residues before disposal (pH 6–8) to comply with EPA guidelines .

Structural and Mechanistic Insights

Q. Why does X-ray data occasionally show disorder in the thiazepane ring?

- Methodological Answer : Ring puckering in thiazepanes creates multiple low-energy conformers. SHELXL’s PART instruction refines disordered atoms, assigning occupancy factors (e.g., 60:40 split for two conformers). Low-temperature crystallography (100 K) reduces thermal motion artifacts .

Computational Chemistry

Q. How can in silico modeling predict metabolic pathways?

- Methodological Answer : Software like Schrödinger’s MetaSite identifies metabolic hotspots (e.g., benzylic C–H bonds adjacent to fluorine). CYP3A4-mediated oxidation is predicted to dominate, forming hydroxylated metabolites. MD simulations (AMBER) validate enzyme-substrate binding poses .

Contradiction Resolution

Q. How to reconcile conflicting bioactivity data across studies?

- Methodological Answer :

Variability often stems from assay conditions. For example: - Cell lines : HEK293 vs. CHO cells may express differing receptor isoforms .

- Solubility : DMSO concentrations >1% inhibit certain kinases, skewing IC₅₀ values .

Standardize protocols (e.g., CLIA guidelines) and validate findings with orthogonal assays (e.g., SPR vs. ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.